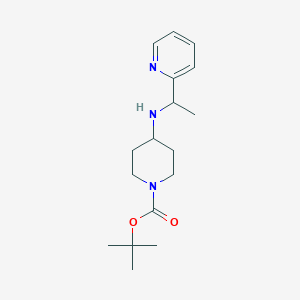
tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. TAPP is a piperidine-based compound that has been synthesized and studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has also been shown to induce apoptosis in cancer cells. Additionally, tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate in lab experiments is its potential as a candidate for the treatment of cancer and inflammatory diseases. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been shown to have significant activity against various types of cancer cells and has anti-inflammatory properties. However, one limitation of using tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for research on tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate. One potential direction is to further investigate its mechanism of action. Another potential direction is to explore its potential as a candidate for the treatment of other diseases, such as neurological disorders. Additionally, further research could be done to optimize the synthesis of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate and to develop more efficient methods for its purification.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
tert-butyl 4-(1-pyridin-2-ylethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)19-14-8-11-20(12-9-14)16(21)22-17(2,3)4/h5-7,10,13-14,19H,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKQIPWYLIFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
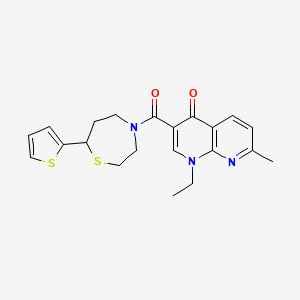
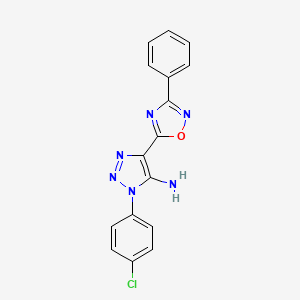
![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
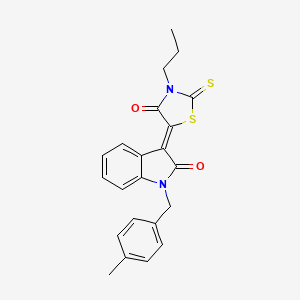
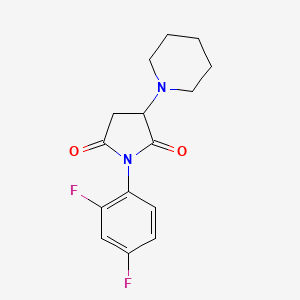
![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)
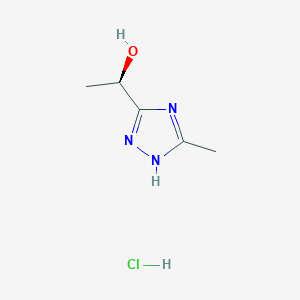
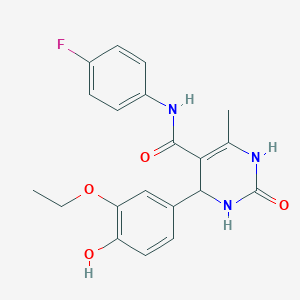
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)
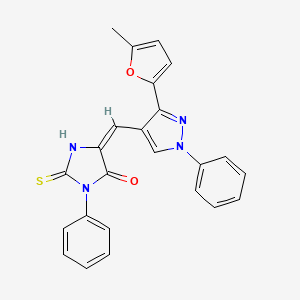
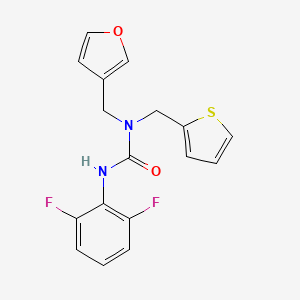
![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)
